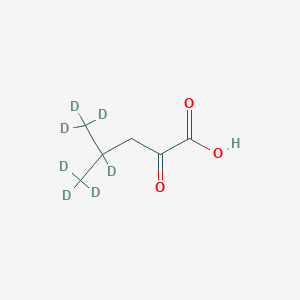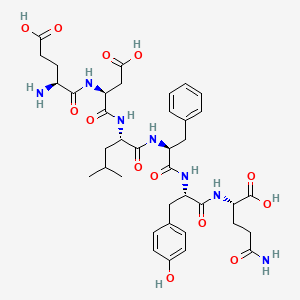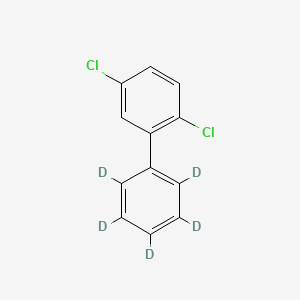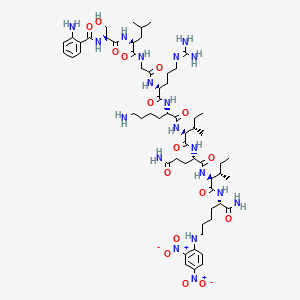
2Abz-SLGRKIQIK(Dnp)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2Abz-SLGRKIQIK(Dnp)-NH2 is a synthetic peptide used as a substrate in fluorescence resonance energy transfer (FRET) assays. This compound is designed to study protease activity, particularly in the context of bacterial proteases like omptins . The peptide sequence includes a 2-aminobenzoyl (2Abz) group at the N-terminus and a dinitrophenyl (Dnp) group at the C-terminus, which are used as a donor-acceptor pair in FRET assays .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2Abz-SLGRKIQIK(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The 2-aminobenzoyl group is introduced at the N-terminus, and the dinitrophenyl group is added at the C-terminus. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this peptide follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: 2Abz-SLGRKIQIK(Dnp)-NH2 primarily undergoes proteolytic cleavage reactions. These reactions are catalyzed by proteases, which recognize specific sequences within the peptide and cleave the peptide bonds .
Common Reagents and Conditions: The common reagents used in these reactions include various proteases such as OmpT and CroP. The reactions are typically carried out in phosphate-buffered saline (PBS) at physiological pH (7.4) .
Major Products: The major products formed from these reactions are smaller peptide fragments resulting from the cleavage of the peptide bond between specific amino acids .
科学的研究の応用
2Abz-SLGRKIQIK(Dnp)-NH2 is widely used in scientific research to study protease activity. It is employed in FRET assays to monitor the cleavage of the peptide by proteases, providing insights into enzyme kinetics and specificity . This compound is also used in the development of protease inhibitors and in the study of bacterial virulence factors .
作用機序
The mechanism of action of 2Abz-SLGRKIQIK(Dnp)-NH2 involves its cleavage by proteases. The 2-aminobenzoyl group acts as a fluorescent donor, and the dinitrophenyl group acts as a quencher. Upon cleavage by a protease, the fluorescence signal increases, indicating the enzymatic activity . The molecular targets are the proteases that recognize and cleave the specific peptide sequence .
類似化合物との比較
Similar compounds include other FRET-based peptide substrates designed for protease assays. Examples include peptides with different sequences or different donor-acceptor pairs. The uniqueness of 2Abz-SLGRKIQIK(Dnp)-NH2 lies in its specific sequence and the use of 2-aminobenzoyl and dinitrophenyl groups, which provide a robust and sensitive assay for protease activity .
List of Similar Compounds:- 2Abz-RPKPILQIK(Dnp)-NH2
- 2Abz-SLGRKIQIK(Dnp)-OH
- 2Abz-SLGRKIQIK(Dnp)-COOH
These compounds vary in their peptide sequences and terminal groups, offering different specificities and applications in protease research .
特性
分子式 |
C59H95N19O16 |
|---|---|
分子量 |
1326.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C59H95N19O16/c1-7-33(5)48(57(89)70-39(50(63)82)18-12-14-26-66-38-22-21-35(77(91)92)29-45(38)78(93)94)76-55(87)42(23-24-46(62)80)72-58(90)49(34(6)8-2)75-54(86)41(19-11-13-25-60)71-53(85)40(20-15-27-67-59(64)65)69-47(81)30-68-52(84)43(28-32(3)4)73-56(88)44(31-79)74-51(83)36-16-9-10-17-37(36)61/h9-10,16-17,21-22,29,32-34,39-44,48-49,66,79H,7-8,11-15,18-20,23-28,30-31,60-61H2,1-6H3,(H2,62,80)(H2,63,82)(H,68,84)(H,69,81)(H,70,89)(H,71,85)(H,72,90)(H,73,88)(H,74,83)(H,75,86)(H,76,87)(H4,64,65,67)/t33-,34-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
InChIキー |
MQJKHSJFBIPSHV-HFVKTWRUSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


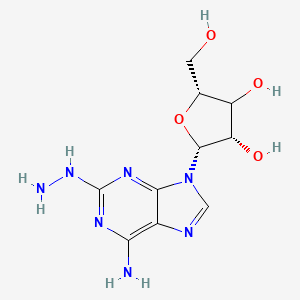
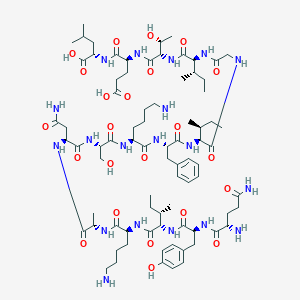
![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)


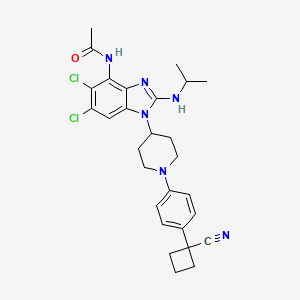

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
